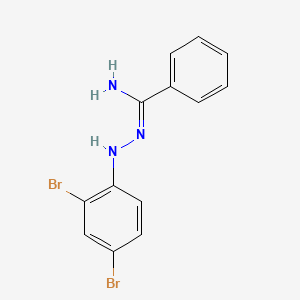
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine, also known as P4MP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. P4MP is a heterocyclic compound that belongs to the class of piperidine derivatives. It has a molecular formula of C15H24N2 and a molecular weight of 232.37 g/mol.
作用機序
The mechanism of action of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine involves its binding to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine acts as a competitive antagonist of this receptor, which results in the inhibition of its activity. This, in turn, leads to a decrease in the release of neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine are primarily related to its modulation of the activity of the α7 nicotinic acetylcholine receptor and the dopamine transporter. 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has been shown to decrease the release of acetylcholine and dopamine, which can have significant effects on cognitive and motor function. Additionally, 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has been reported to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the advantages of using 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for specific modulation of this target. Additionally, 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has been shown to have minimal off-target effects, which can reduce the risk of unwanted side effects. However, one of the limitations of using 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine is its relatively low potency, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several potential future directions for the use of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine in scientific research. One area of interest is the development of more potent derivatives of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine that can be used at lower concentrations. Additionally, 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia, which are characterized by dysregulation of the α7 nicotinic acetylcholine receptor. Further research is needed to fully explore the potential of 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine in these areas.
合成法
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine can be synthesized through a multi-step process that involves the reaction of 4-piperidone hydrochloride with 2-bromo-5-chloropyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process that involves recrystallization.
科学的研究の応用
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has shown potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key target for the treatment of various neurological disorders. 2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine has also been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
特性
IUPAC Name |
2-(4-pyrrolidin-1-ylpiperidin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-8-15-14(5-1)17-11-6-13(7-12-17)16-9-3-4-10-16/h1-2,5,8,13H,3-4,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQKNBFFAKKOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyrrolidin-1-ylpiperidin-1-yl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

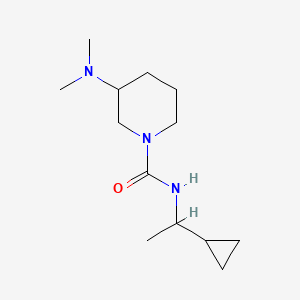
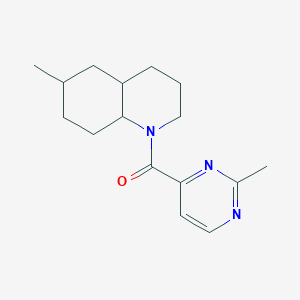
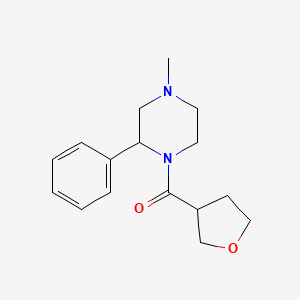
![2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)
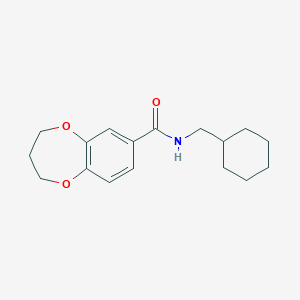
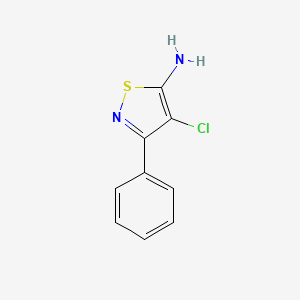
![1-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554300.png)
![N-[4-(1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B7554308.png)

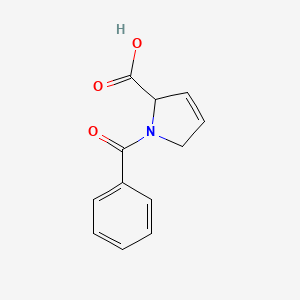
![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)
